2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene

Description

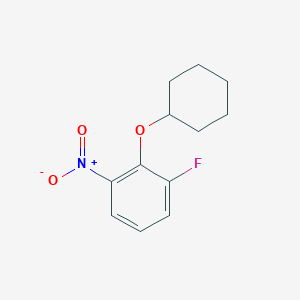

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyloxy group, a fluorine atom, and a nitro group

Properties

IUPAC Name |

2-cyclohexyloxy-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-7-4-8-11(14(15)16)12(10)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHCBWYDHDNXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with cyclohexanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The cyclohexyloxy group can be oxidized to a cyclohexanone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed

Reduction: 2-(Cyclohexyloxy)-1-fluoro-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

Overview

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is a compound that has gained attention in various scientific fields due to its unique chemical properties. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution makes it valuable for synthesizing complex organic molecules. This compound can be used to introduce functional groups into aromatic systems, facilitating the development of new materials and pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds with similar structures have potential as pharmaceutical intermediates. The nitro group is often associated with biological activity, making this compound a candidate for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Studies have shown that modifications to the nitro group can influence pharmacological properties, thereby enhancing therapeutic efficacy.

Materials Science

In materials science, this compound can be utilized in the development of polymers and coatings. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Additionally, its fluorine content can impart hydrophobic characteristics to materials, making them suitable for various industrial applications.

Case Study 1: Synthesis of Nitroaromatic Compounds

A study demonstrated the effectiveness of using this compound in synthesizing various nitroaromatic compounds through electrophilic aromatic substitution reactions. The results indicated high yields and selectivity, showcasing its utility as a precursor in creating complex molecular architectures.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential of nitro-substituted compounds highlighted the role of this compound as a lead compound. In vitro studies showed significant cytotoxic effects against several cancer cell lines, prompting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

2-(Cyclohexyloxy)-1-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.

2-(Cyclohexyloxy)-1-chloro-3-nitrobenzene: Chlorine atom instead of fluorine.

2-(Cyclohexyloxy)-1-fluoro-3-aminobenzene: Amino group instead of nitro group.

Uniqueness

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical properties such as reactivity and stability. The presence of the fluorine atom enhances its resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .

Biological Activity

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

The compound features a cyclohexyl ether moiety, a fluorine atom, and a nitro group attached to a benzene ring, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group. This property enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack from various biological molecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of nitrobenzene have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Inhibition Studies

In vitro studies have demonstrated that compounds containing cyclohexyl ether linkages can act as inhibitors for specific enzymes. For instance, studies on soluble epoxide hydrolase (sEH) inhibitors reveal that structural modifications can enhance potency and metabolic stability .

| Compound | IC (nM) | Metabolic Stability (%) | Oral Bioavailability (%) |

|---|---|---|---|

| 13g | 1.3 ± 0.05 | 82 | 98 |

| 38 | Not specified | Not determined | Not determined |

This table illustrates the importance of structural modifications in enhancing biological activity and pharmacokinetic properties.

Case Study 1: Antibacterial Properties

A study investigating the antibacterial effects of nitro-substituted compounds found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of sEH by cyclohexyl-containing compounds demonstrated that modifications in substituents could lead to enhanced inhibitory effects. The compound trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid showed promising results with an IC value in the low nanomolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.